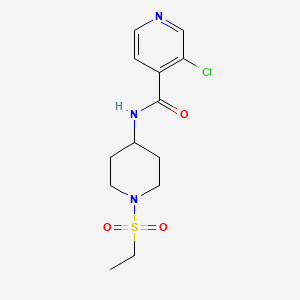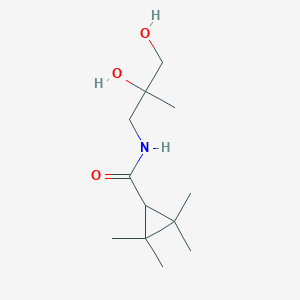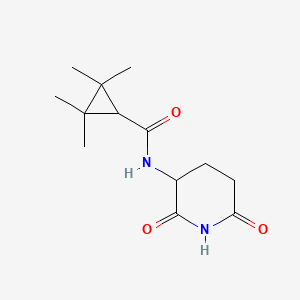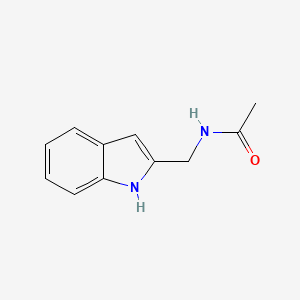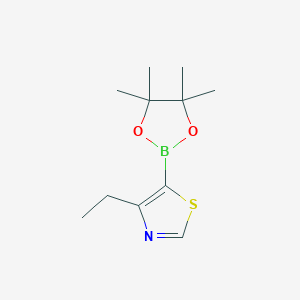![molecular formula C22H23BrN2O2 B7580362 N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of a specific protein kinase, which makes it a valuable tool for investigating the role of this kinase in various biological processes.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine is based on its ability to selectively inhibit a specific protein kinase. This kinase plays a critical role in regulating various cellular processes, including cell growth, differentiation, and survival. By inhibiting this kinase, N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine can alter these cellular processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. In some cases, this compound can induce cell death or inhibit cell proliferation, while in other cases it may have no effect on these processes. Additionally, N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine has been shown to alter the expression of specific genes and proteins, which can provide insights into the molecular mechanisms underlying its effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine in lab experiments is its selectivity for a specific protein kinase. This allows researchers to investigate the role of this kinase in various biological processes without affecting other cellular pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research involving N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine. Some possible areas of investigation include the use of this compound in studies of neurodegenerative disorders, cancer biology, and cardiovascular disease. Additionally, researchers may explore the use of N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine in combination with other compounds or therapies to enhance its effects or reduce its toxicity. Overall, the potential applications of N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine in scientific research are vast and varied, and further investigation is needed to fully understand its potential.
Synthesis Methods
The synthesis of N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine is a complex process that involves multiple steps. The starting materials for the synthesis are commercially available, but the final product requires careful purification and characterization to ensure its purity and identity.
Scientific Research Applications
N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine has been used in various scientific research applications, including studies of signal transduction pathways, cell cycle regulation, and cancer biology. This compound has also been used to investigate the role of specific protein kinases in various disease states, such as neurodegenerative disorders and cardiovascular disease.
properties
IUPAC Name |
N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c23-20-15-19(10-11-21(20)27-17-18-7-2-1-3-8-18)16-24-12-6-14-26-22-9-4-5-13-25-22/h1-5,7-11,13,15,24H,6,12,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJLJEWPSALUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCCOC3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)


![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
